3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide
Description
3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene core substituted with a hydroxy group, a dimethylsulfonamide moiety, and a diazenyl-linked pyrazole ring. The hydroxy groups at positions 3 (naphthalene) and 5 (pyrazole) enhance hydrogen-bonding capacity, which may impact crystallinity and solubility. This compound’s structural complexity necessitates advanced crystallographic tools like SHELX and ORTEP for accurate structural elucidation .
Properties
IUPAC Name |
3-hydroxy-N,N-dimethyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-14-20(22(29)27(25-14)15-9-5-4-6-10-15)23-24-21-17-12-8-7-11-16(17)19(13-18(21)28)32(30,31)26(2)3/h4-13,25,28H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDCCKRZZZOHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide is a derivative of naphthalene and pyrazole, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
This structure features a naphthalene sulfonamide core linked to a diazenyl pyrazole moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene sulfonamide derivatives with pyrazole derivatives under controlled conditions. The methodology often includes:
- Reagents : N,N-dimethylnaphthalene sulfonamide, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde.
- Conditions : Reflux in an appropriate solvent (often ethanol or DMF) for several hours.
- Purification : Crystallization or chromatography to obtain pure product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 3-hydroxy derivatives. For example, research on pyrazolone derivatives has indicated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Hydroxy... | MCF-7 | 12.5 | Induction of apoptosis |
| 3-Hydroxy... | A549 | 15.0 | Cell cycle arrest |
The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), leading to cell death.
Anti-inflammatory Activity
In addition to anticancer effects, compounds in this class have shown promise in reducing inflammation. Studies indicate that they may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Study 1: Anticancer Evaluation
A study conducted by evaluated the cytotoxic effects of various pyrazolone derivatives on MCF-7 cells using an MTT assay. The results demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action for related compounds. It was found that these compounds could activate caspase pathways leading to apoptosis in cancer cells, providing insights into their potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Comparative Data for Sulfonamide Derivatives
- Crystallographic Insights : The target compound’s naphthalene system likely adopts a planar conformation, with the diazenyl group contributing to extended π-conjugation. Hirshfeld analysis (as applied in ) would reveal intermolecular interactions dominated by O–H⋯O and N–H⋯O bonds, differing from Compound A’s pyridine-mediated C–H⋯N interactions .
- Thermal Stability : Higher melting point than Compound A (Table 1) is attributed to stronger π-π stacking from the naphthalene core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
